molecular formula C20H22O9 B150431 Oxyresveratrol 3'-O-beta-D-glucopyranoside CAS No. 144525-40-6

Oxyresveratrol 3'-O-beta-D-glucopyranoside

Cat. No. B150431
M. Wt: 406.4 g/mol
InChI Key: GGQVPULXXVQLRT-CUYWLFDKSA-N
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Description

Oxyresveratrol 3'-O-beta-D-glucopyranoside is a novel stilbene glucoside that has been isolated from the root bark of Morus alba L. (Moraceae). This compound is related to other stilbenes such as resveratrol, which are known for their biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties .

Synthesis Analysis

The synthesis of stilbene glucosides, including oxyresveratrol 3'-O-beta-D-glucopyranoside, typically involves Wittig reactions followed by glucosylation. The Wittig reaction is used to form the stilbene core, and phase transfer catalysis is employed for the glucosylation step to attach the sugar moiety . A concise synthesis strategy for related stilbene glucuronide conjugates has been described, which could potentially be adapted for the synthesis of oxyresveratrol glucosides . Additionally, a four-step synthesis of a related compound, oxyresveratrol 2-O-beta-D-glucopyranoside, has been reported, which might offer insights into the synthesis of oxyresveratrol 3'-O-beta-D-glucopyranoside .

Molecular Structure Analysis

The molecular structure of oxyresveratrol 3'-O-beta-D-glucopyranoside has been determined through isolation and structural analysis. It is a glycosylated derivative of oxyresveratrol, where the glucopyranoside is attached at the 3' position of the stilbene structure .

Chemical Reactions Analysis

While specific chemical reactions of oxyresveratrol 3'-O-beta-D-glucopyranoside have not been detailed, the reactions of similar stilbene glucosides typically involve the hydroxyl groups and the double bond in the stilbene core. These functional groups can participate in various chemical transformations, such as oxidation and coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxyresveratrol 3'-O-beta-D-glucopyranoside are not explicitly described in the provided papers. However, based on the properties of related compounds, it can be inferred that oxyresveratrol glucosides are likely to be soluble in polar solvents due to the presence of the sugar moiety and may exhibit stability under certain conditions due to the aromatic nature of the stilbene core .

Relevant Case Studies

One of the case studies involving oxyresveratrol, though not specifically its glucopyranoside derivative, demonstrated its potential neuroprotective effects against traumatic injury. In an in vitro model, oxyresveratrol showed significant inhibition of neuronal death induced by trauma. However, at higher concentrations, it exhibited signs of toxicity to glial cells . This suggests that oxyresveratrol and its derivatives may have therapeutic potential, but further studies are needed to understand their effects and optimal dosing.

Scientific Research Applications

Chemical Composition and Natural Sources

Oxyresveratrol 3'-O-beta-D-glucopyranoside, a stilbene glucoside, is found in various natural sources. Kanchanapoom et al. (2002) identified it in the rhizomes of Schoenocaulon officinale, along with other related compounds (Kanchanapoom et al., 2002). Similarly, Qiu et al. (1996) isolated this compound from the root bark of Morus alba L. (Moraceae) (Qiu et al., 1996).

Biological Activities and Effects

  • Neuroprotective Effects : Weber et al. (2012) studied oxyresveratrol's neuroprotective ability against traumatic brain injury, finding that it inhibited neuronal death in an in vitro trauma model (Weber et al., 2012).
  • Metabolic Pathways in Humans : Hu et al. (2014) examined its glucuronidation kinetics in human liver and intestinal microsomes, identifying key metabolic pathways (Hu et al., 2014).
  • Antioxidant and Hepatoprotective Effects : Choi et al. (2016) demonstrated oxyresveratrol's antioxidative and hepatoprotective effects, particularly against oxidative stress in liver cells (Choi et al., 2016).

Pharmacological Exploitation and Drug Delivery

  • Glycosylation and Pharmacological Properties : Shimoda et al. (2020) discussed the glycosylation of oxyresveratrol to enhance water-solubility and bioavailability for pharmacological applications (Shimoda et al., 2020).
  • Structural Modifications and Biological Activities : Chatsumpun et al. (2016) explored structural modifications of oxyresveratrol for various biological activities, including antioxidant and anti-inflammatory properties (Chatsumpun et al., 2016).

Therapeutic and Antimicrobial Effects

  • Antibacterial and Antibiofilm Activities : Wu et al. (2020) reported on oxyresveratrol's antibacterial effect against Streptococcus mutans, showing reduced biofilm formation and acid production (Wu et al., 2020).
  • Antioxidant and Anti-inflammatory Effects in Spinal Cord Injury : Du et al. (2017) found that oxyresveratrol mitigates inflammation and oxidative stress in a rat model of spinal cord injury (Du et al., 2017).

Safety And Hazards

When handling Oxyresveratrol 3’-O-β-D-glucopyranoside, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Oxyresveratrol 3’-O-β-D-glucopyranoside and related compounds have potential as skin-whitening agents . They may also have potential hypoglycemic properties . More research is needed to explore these potentials and to improve the unfavorable pharmacokinetic properties of oxyresveratrol, including low water solubility and poor oral availability and stability .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-6-10(5-13(23)7-14)1-2-11-3-4-12(22)8-15(11)24/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQVPULXXVQLRT-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144144
Record name 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyresveratrol 3'-O-beta-D-glucopyranoside

CAS RN

144525-40-6
Record name 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144525-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1E)-2-(2,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxyresveratrol 3'-O-beta-D-glucopyranoside
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Oxyresveratrol 3'-O-beta-D-glucopyranoside
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Oxyresveratrol 3'-O-beta-D-glucopyranoside
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Oxyresveratrol 3'-O-beta-D-glucopyranoside
Reactant of Route 5
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Reactant of Route 6
Oxyresveratrol 3'-O-beta-D-glucopyranoside

Citations

For This Compound
1
Citations
CP Wang, Y Wang, X Wang, X Zhang, JF Ye… - Planta …, 2011 - thieme-connect.com
… In addition, oxyresveratrol-2-O-beta-D-glucopyranoside, oxyresveratrol-3′-O-beta-D-glucopyranoside, and oxyresveratrol, three major metabolites of mulberroside A, have recently …
Number of citations: 89 www.thieme-connect.com

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